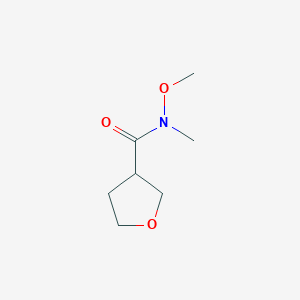

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyloxolane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBCSKRFSZEHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCOC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766539-67-7 | |

| Record name | N-methoxy-N-methyloxolane-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methoxy-N-methyltetrahydrofuran-3-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Authored by Gemini, Senior Application Scientist

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates in modern organic synthesis. First introduced by Steven M. Weinreb and Steven Nahm in 1981, their utility stems from their unique reactivity profile: they readily react with organometallic reagents (like Grignard or organolithium reagents) to form ketones or with hydride reagents to yield aldehydes, crucially halting the reaction at the carbonyl stage and preventing the over-addition that typically leads to alcohol formation.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]

The target molecule of this guide, this compound, incorporates the Weinreb amide functionality onto a tetrahydrofuran (THF) scaffold. The THF ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable properties as a bioisostere for other cyclic and acyclic systems and its ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the synthetic pathways to this valuable building block, aimed at researchers, chemists, and professionals in drug development. We will explore the core chemical principles, compare various synthetic strategies, and provide detailed, field-proven protocols.

Retrosynthetic Analysis

The most direct and logical disconnection for this compound is at the amide bond. This retrosynthetic approach identifies the two primary starting materials: tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine , typically used as its hydrochloride salt.

The central challenge of the synthesis, therefore, is the efficient formation of the amide bond between a carboxylic acid and the hydroxylamine derivative. This requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine.

Synthetic Pathways and Mechanistic Considerations

The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation, and numerous methods have been developed to achieve it.[1] The choice of method often depends on factors such as the scale of the reaction, the presence of other sensitive functional groups, cost, and the desired purity of the final product. The core of the process involves the in-situ generation of a highly reactive acylating agent from the carboxylic acid, which then readily reacts with N,O-dimethylhydroxylamine.

Below is a general workflow for this transformation.

Caption: General workflow for Weinreb amide synthesis.

Pathway 1: Activation via Peptide Coupling Reagents

This is arguably the most common, versatile, and often mildest approach for synthesizing Weinreb amides.[1] These reagents are designed to generate highly reactive intermediates in situ, minimizing harsh conditions and often preserving stereochemical integrity if chiral centers are present.[2]

Mechanism of Action: Most modern coupling reagents are based on phosphonium or aminium (uronium) salts.[3] In the presence of a non-nucleophilic base (like triethylamine or DIPEA), the coupling reagent reacts with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester). This activated species is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the desired amide. The base is crucial for neutralizing the hydrochloride salt of the amine and the acidic byproduct generated during the activation step.[3]

Common Coupling Reagents:

-

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[4]

-

Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient reagents that generate reactive OAt or OBt esters.[3] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the leaving group (HOAt), leading to faster reactions.[3]

-

Phosphonium Salts: PyBOP and PyAOP are common phosphonium-based reagents. They are known for giving clean reactions and are less prone to causing guanidinylation side reactions compared to their uronium counterparts, especially when the reagent is in excess.[3]

Caption: Mechanism using HATU as a coupling agent.

Pathway 2: Activation via Mixed Anhydrides

This method involves activating the carboxylic acid by converting it into a mixed anhydride, typically with a sulfonic acid. A notable procedure uses methanesulfonyl chloride (MsCl) in the presence of a base.[5] This approach is particularly effective for sterically hindered carboxylic acids where other methods might fail or give low yields.

Mechanism of Action: The carboxylic acid is deprotonated by a base (e.g., triethylamine). The resulting carboxylate anion attacks methanesulfonyl chloride, displacing the chloride ion to form a mixed methanesulfonic-carboxylic anhydride. This anhydride is a potent acylating agent. Subsequent addition of N,O-dimethylhydroxylamine leads to the formation of the Weinreb amide, with methanesulfonate acting as the leaving group. A key advantage is that the major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under vacuum.[5]

Pathway 3: Other Activating Agents

Several other reagents can be employed to activate the carboxylic acid for this transformation.

-

Phosphorus-based Reagents: Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) have been reported as effective, low-cost activators.[6][7] These methods are often performed as one-pot procedures and demonstrate good tolerance for various functional groups.[6]

-

N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent that activates the carboxylic acid by forming an acylimidazolide intermediate. This intermediate then reacts with N,O-dimethylhydroxylamine. This method is known for its simple work-up, as the byproducts are imidazole and CO₂, which are easily removed.[8]

Comparison of Synthetic Pathways

| Method | Activating Agent(s) | Key Advantages | Potential Disadvantages | Typical Yields |

| Peptide Coupling | HATU, HBTU, PyBOP, EDC/HOBt | Mild conditions, high yields, broad functional group tolerance, low racemization risk.[2][4] | High cost of reagents, byproducts can sometimes be difficult to remove (e.g., DCU from DCC).[2] | 70-95% |

| Mixed Anhydride | Methanesulfonyl Chloride (MsCl), TEA | Cost-effective, good for sterically hindered acids, simple procedure.[5] | Byproduct removal may require vacuum treatment.[5] | 60-90%[5] |

| Phosphorus-based | POCl₃ or PCl₃, Base | Inexpensive reagents, one-pot procedure, good for large-scale synthesis.[6][7] | Can be less mild than peptide coupling reagents, potential for side reactions with sensitive substrates. | 80-95%[6] |

| CDI Activation | N,N'-Carbonyldiimidazole (CDI) | Mild conditions, simple workup (gaseous and water-soluble byproducts).[8] | Acylimidazolide intermediate is less reactive than others; may be slower or require heating. | 70-90%[8] |

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies. Researchers should always first conduct reactions on a small scale and perform appropriate safety assessments.

Protocol 1: Synthesis using HATU Coupling Reagent

This protocol is recommended for its high efficiency and mild reaction conditions, making it suitable for a wide range of substrates.

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the reagents dissolve and react.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and reagent byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Synthesis using the Methanesulfonyl Chloride (Mixed Anhydride) Method

This protocol offers a cost-effective alternative, particularly for larger-scale preparations.[5]

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.3 M).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (3.0 eq) dropwise, ensuring the temperature remains low.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate (triethylamine hydrochloride) will form.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the final product.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as moisture will quench the activated intermediates. The quality of the coupling reagent is also critical; older reagents can degrade. Increasing the reaction time or slightly warming the mixture (e.g., to 40 °C) may improve conversion.

-

Incomplete Reaction: This may indicate insufficient activation. Ensure the correct stoichiometry of the coupling reagent and base is used. For sterically demanding substrates, switching to a more powerful coupling reagent (like HATU) or a different method (like the MsCl approach) may be necessary.

-

Byproduct Formation: When using carbodiimides like DCC, the formation of insoluble dicyclohexylurea (DCU) can complicate purification. Filtration is required to remove it. Using water-soluble EDC avoids this issue, as the corresponding urea byproduct can be removed with an aqueous wash.[4]

-

Purification Issues: The product is generally a polar molecule. A combination of ethyl acetate and hexanes is a good starting point for column chromatography. If the product is very polar, adding a small amount of methanol to the eluent system may be required.

Safety Considerations

-

Coupling Reagents: Many coupling reagents (e.g., HATU, PyBOP) are irritants and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases: Organic bases like DIPEA and triethylamine are corrosive and flammable. They should be handled in a fume hood.

-

Solvents: Anhydrous solvents like DMF and THF have specific hazards. DMF is a reproductive toxin, and THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.

-

Reagents for Activation: Reagents like methanesulfonyl chloride, phosphorus oxychloride, and thionyl chloride are highly corrosive, toxic, and react violently with water. They must be handled with extreme caution in a well-ventilated fume hood.

By understanding the underlying mechanisms and carefully selecting the appropriate synthetic pathway, researchers can reliably and efficiently synthesize this compound, a valuable building block for further chemical exploration.

References

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Available from: [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]

-

Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Available from: [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Executive Summary

This guide provides a detailed physicochemical analysis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a key intermediate in modern organic synthesis. As direct, comprehensive public data on this specific molecule is limited, this document synthesizes information from foundational chemical principles, data on analogous structures, and established, field-proven experimental protocols. We will explore the molecule's core properties, stability profile, and solubility characteristics. Crucially, this guide also furnishes detailed, step-by-step protocols for the empirical determination of these properties, empowering research and development teams to generate robust, in-house data for process optimization, formulation development, and regulatory submissions. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Core Properties

This compound is comprised of two key functional components: a saturated five-membered tetrahydrofuran (THF) ring and an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1][2] This unique combination dictates its chemical behavior, stability, and utility in synthesis.

The THF moiety, a cyclic ether, imparts moderate polarity and influences the molecule's solubility in both aqueous and organic media.[3][4][5] The Weinreb amide is a highly valued functional group in organic chemistry because it allows for the controlled addition of organometallic reagents to form ketones or reduction to aldehydes without the common problem of over-addition.[2][6] This stability is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction.[1][2]

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₇H₁₃NO₃ | [7] |

| Molecular Weight | 159.18 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| CAS Number | 766539-67-7 | [8] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Based on analogous compounds like THF (colorless liquid) and other Weinreb amides. |

| Boiling Point | Not experimentally determined; estimated to be >200 °C | High polarity and hydrogen bond accepting capability suggest a relatively high boiling point compared to non-polar molecules of similar molecular weight. |

| Melting Point | Not experimentally determined | Will depend on crystalline packing efficiency. Many similar small molecules are liquids at room temperature. |

Solubility Profile

The solubility of a synthetic intermediate is a critical parameter influencing reaction conditions, work-up procedures, and purification strategies. The molecule's structure, featuring a polar ether and an amide group, suggests miscibility with a wide range of organic solvents.[3][9] Its solubility in water is expected to be moderate due to the presence of hydrogen bond acceptors (oxygen and nitrogen atoms) and the relatively small hydrophobic carbon backbone.

Expected Solubility:

-

High: In polar aprotic solvents (e.g., THF, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Methanol, Ethanol).

-

Moderate: In water and non-polar aromatic solvents (e.g., Toluene).

-

Low: In non-polar aliphatic solvents (e.g., Hexane, Heptane).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, a critical parameter for process development.[10][11]

Rationale: The shake-flask method is considered the most reliable for measuring true equilibrium solubility.[10] By agitating an excess of the compound in a solvent for an extended period, the system reaches a state of equilibrium, and the concentration of the dissolved compound in the supernatant represents its thermodynamic solubility limit under the specified conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, ethyl acetate). The excess solid should be clearly visible.[10]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for at least 24 hours to allow undissolved solids to sediment.[10] Alternatively, centrifuge the samples to accelerate phase separation.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant from each vial. Take care not to disturb the solid material at the bottom.

-

Quantification: Dilute the supernatant samples appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[13][14]

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report results in units such as mg/mL or mol/L.

Acidity and Basicity (pKa)

The molecule lacks strongly acidic or basic functional groups. The THF ether oxygen is very weakly basic. The Weinreb amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, significant protonation or deprotonation is not expected under typical physiological or synthetic conditions (pH 1-10). A pKa value is not practically relevant for this molecule's behavior in most applications.

However, if determination is required for specific process conditions, a potentiometric titration in a mixed-solvent system can be employed.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is a standard method for determining the pKa of a compound by measuring pH changes upon the addition of a titrant.[15][16][17]

Rationale: Potentiometric titration provides a precise measure of a compound's ionization constant by generating a titration curve (pH vs. volume of titrant).[18] The inflection point of this curve, or the half-equivalence point, corresponds to the pH at which the compound is 50% ionized, which is the definition of the pKa.[16]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[17]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol co-solvent for sparingly soluble compounds).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[17]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[15]

-

Analysis: Plot the recorded pH values against the volume of titrant added. Determine the equivalence point(s) from the inflection point(s) of the curve. The pH at the half-equivalence point is the pKa.

Chemical Stability Profile

Understanding the chemical stability of an intermediate is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of synthetic processes. The stability of this compound is governed by the inherent properties of the THF ring and the Weinreb amide functional group.

-

THF Ring: Tetrahydrofuran is a stable cyclic ether but can be prone to peroxide formation upon prolonged exposure to air and light.[3][19] While the risk is lower than for unsubstituted THF, storage under an inert atmosphere (e.g., nitrogen or argon) and in amber containers is a prudent measure.

-

Weinreb Amide: The Weinreb amide is known for its stability towards many nucleophiles that would typically react with esters or acid chlorides.[1] However, it is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond to yield tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine.

Experimental Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as mandated by ICH guidelines for drug development.[20][21][22]

Rationale: By subjecting the compound to conditions more severe than standard storage, we can rapidly identify likely degradation products.[20] This information is crucial for developing analytical methods that can separate and quantify the parent compound from its impurities and degradants, a key requirement for quality control.[23][24]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A typical set of conditions includes:[22]

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Add 3-6% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solution (or solid compound) at a high temperature (e.g., 105 °C).[23]

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution separation technique like HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[22]

Conclusion

This compound is a stable and versatile synthetic intermediate. Its physicochemical properties are largely predictable based on its constituent functional groups. While extensive public data is not available, the robust, validated protocols provided in this guide enable researchers to empirically determine critical parameters such as solubility and stability. This data-driven approach is fundamental to ensuring process robustness, product quality, and accelerated drug development timelines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Aditya Dye Chem. THF (Tetrahydrofuran). [Link]

-

Orango. What Is THF in Organic Chemistry? Key Properties & Uses. [Link]

-

Study.com. THF | Definition, Density & Structure. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC - NIH. [Link]

-

Marques, M.R.C. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. [Link]

-

DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." NIH. [Link]

-

Popović, G., et al. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances." Macedonian Pharmaceutical Bulletin. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

S. Nahm and S. M. Weinreb. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. [Link]

-

MDPI. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." [Link]

-

NIH. "Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A." [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

ResearchGate. "Recent Developments in Weinreb Synthesis and Their Applications (A-Review)." [Link]

-

PubChem - NIH. 3-Methoxytetrahydrofuran. [Link]

-

Pennakem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

-

Chromatography Forum. THF Stability. [Link]

-

MOLBASE. N-methoxy-N-phenyltetrahydrofuran-2-carboxamide. [Link]

-

ResearchGate. Solubility of water in MeTHF and MeTHF in water. [Link]

-

NIH. "Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation." [Link]

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. adityadyechem.com [adityadyechem.com]

- 4. theorango.com [theorango.com]

- 5. study.com [study.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound;CAS No.:766539-67-7 [chemshuttle.com]

- 8. 766539-67-7 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. THF Stability - Chromatography Forum [chromforum.org]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ijrpp.com [ijrpp.com]

- 24. biopharminternational.com [biopharminternational.com]

The Synthesis of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide: A Strategic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide, a key Weinreb amide intermediate. The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The Weinreb amide functionality provides a robust and versatile handle for the construction of ketones and aldehydes, critical pharmacophores in drug candidates.[3][4][5][6] This document details the underlying chemical principles, compares common synthetic strategies, provides field-tested experimental protocols, and offers practical troubleshooting advice for researchers and drug development professionals.

Introduction: The Strategic Value of the Target Molecule

In the landscape of modern drug discovery, the efficient synthesis of complex molecules is paramount. The target molecule, N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide, combines two structurally significant features:

-

The Tetrahydrofuran Ring: This saturated five-membered oxygen heterocycle is a common motif in natural products and pharmaceuticals.[7] Its inclusion in a drug candidate can improve pharmacokinetic properties, such as solubility and metabolic stability, and provide a three-dimensional vector for precise interaction with biological targets.[2]

-

The Weinreb Amide: Developed by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, is a uniquely valuable functional group.[3] Unlike other carboxylic acid derivatives, it reacts with organometallic reagents (e.g., Grignard, organolithium) or hydrides to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, collapsing to the desired ketone or aldehyde only upon aqueous workup.[3] This controlled reactivity makes the Weinreb amide a cornerstone of modern ketone and aldehyde synthesis.[4][8][9]

This guide focuses on the direct conversion of tetrahydrofuran-3-carboxylic acid to its corresponding Weinreb amide, a crucial transformation for building more complex pharmaceutical intermediates.

The Core Transformation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging, as the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid's carbonyl group must first be "activated" to make it a more potent electrophile. The choice of activating agent is critical and depends on factors like substrate sensitivity, cost, scale, and ease of purification.

Overview of Synthetic Pathways

The general workflow for the preparation of the Weinreb amide from tetrahydrofuran-3-carboxylic acid is a two-step process occurring in a single pot: activation followed by nucleophilic substitution.

Figure 1: General workflow for the one-pot synthesis of the target Weinreb amide.

Comparison of Common Coupling Reagents

Several classes of reagents are available for this transformation. The selection involves a trade-off between reactivity, cost, and the nature of the byproducts.

| Reagent Class | Example(s) | Pros | Cons |

| Carbodiimides | EDC, DCC | Economical, widely used. EDC byproduct is water-soluble, simplifying workup.[11] | DCC byproduct (DCU) is insoluble and requires filtration. Can lead to racemization in chiral substrates without additives. |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High reactivity, fast reaction times, low rates of racemization.[12] | More expensive, generate stoichiometric amounts of waste. |

| Triazine Derivatives | CDMT | Efficient, generates easily removable byproducts.[13] | Can be less common in some labs compared to carbodiimides or uronium salts. |

| Acid Halide Formation | SOCl₂, Oxalyl Chloride | Inexpensive, highly reactive acyl chloride intermediate. | Harsh conditions (heat, strong acids) may not be suitable for sensitive substrates. Generates corrosive HCl.[14][15] |

For the synthesis of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide, where the starting material is relatively robust, both carbodiimide and uronium salt-based methods are excellent choices, offering mild conditions and high yields.

Mechanism of Action: The EDC/HOBt Coupling Pathway

To illustrate the causality behind the reaction, we will examine the mechanism using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt) reagent system. This combination is a workhorse in medicinal chemistry.

Figure 2: Simplified mechanism for Weinreb amide formation using EDC and HOBt.

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[16]

-

Additive Intervention: This intermediate can be intercepted by the amine to form the product. However, it is also prone to side reactions. The additive, HOBt, reacts with the O-acylisourea to form an HOBt active ester.[17] This new intermediate is more stable but still sufficiently electrophilic to react cleanly.

-

Coupling: The N,O-dimethylhydroxylamine (liberated from its HCl salt by a base) attacks the carbonyl carbon of the active ester, displacing HOBt and forming the desired Weinreb amide.[18]

-

Byproduct Formation: The protonated EDC rearranges to form 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), a water-soluble byproduct that is easily removed during aqueous workup.[19]

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: EDC/HOBt Mediated Synthesis

This method is cost-effective and reliable, with a straightforward workup.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

| Tetrahydrofuran-3-carboxylic acid | 116.12 | 1.00 g | 8.61 mmol | 1.0 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 0.93 g | 9.47 mmol | 1.1 |

| EDC·HCl | 191.70 | 1.98 g | 10.33 mmol | 1.2 |

| HOBt | 135.13 | 1.40 g | 10.33 mmol | 1.2 |

| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 mL | 17.22 mmol | 2.0 |

| Dichloromethane (DCM) | - | 40 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-carboxylic acid (1.00 g), N,O-dimethylhydroxylamine hydrochloride (0.93 g), and HOBt (1.40 g).

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask.

-

Cooling: Place the flask in an ice-water bath and stir the resulting suspension for 10 minutes until the temperature reaches 0 °C.

-

Base Addition: Slowly add diisopropylethylamine (DIPEA) (3.0 mL) dropwise to the suspension. The mixture should become more homogeneous.

-

Activation: Add EDC·HCl (1.98 g) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

-

Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with an additional 40 mL of DCM.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Caution: Bubbling may occur during the NaHCO₃ wash.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide as a colorless oil.

Protocol 2: HATU Mediated Synthesis

This method is ideal for rapid, high-yield synthesis, especially on a small scale.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

| Tetrahydrofuran-3-carboxylic acid | 116.12 | 1.00 g | 8.61 mmol | 1.0 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 0.93 g | 9.47 mmol | 1.1 |

| HATU | 380.23 | 3.59 g | 9.47 mmol | 1.1 |

| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 mL | 17.22 mmol | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 40 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add tetrahydrofuran-3-carboxylic acid (1.00 g) and N,O-dimethylhydroxylamine hydrochloride (0.93 g).

-

Dissolution: Add anhydrous DMF (40 mL) and stir to dissolve.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add DIPEA (3.0 mL) dropwise.

-

Activation & Coupling: Add HATU (3.59 g) in a single portion. A color change may be observed.

-

Reaction: Remove the ice bath and stir at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (2 x 50 mL) to remove DMF and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography as described in Protocol 1.

Troubleshooting and Field Insights

-

Problem: Low Yield.

-

Cause: Incomplete reaction or degradation of reagents.

-

Solution: Ensure all reagents are anhydrous, particularly the solvent. For sluggish reactions, allow for longer reaction times or consider gentle heating (40 °C). Confirm the quality of the coupling reagent, as they can degrade upon storage.

-

-

Problem: Difficult Workup (Emulsion Formation).

-

Cause: The presence of polar byproducts and salts can lead to emulsions during extraction.

-

Solution: Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.[11] Alternatively, filtration through a pad of Celite can be effective.

-

-

Problem: Product is Water-Soluble.

-

Cause: The THF ring and amide functionality impart some water solubility to the product.

-

Solution: During workup, back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., DCM or EtOAc). Saturating the aqueous phase with NaCl before extraction can also "salt out" the product, driving it into the organic layer.

-

Conclusion

The preparation of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide is a key step in the synthesis of advanced pharmaceutical intermediates. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagents, researchers can reliably and efficiently produce this versatile building block. The EDC/HOBt and HATU methods presented here offer robust and scalable solutions that are well-suited to the demands of the drug development industry. Careful execution of the experimental protocol and awareness of potential troubleshooting steps will ensure the successful synthesis of this valuable Weinreb amide.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

TutorChase. How do you prepare a Weinreb amide?. [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

Acme Synthetic Chemicals. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Perrin, C. L., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 16(8), 6634-6659. [Link]

-

ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]

- Google Patents. (2013). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

Wikipedia. N,O-Dimethylhydroxylamine. [Link]

-

SupremeScience. (2013). What IS the Weinreb Amide?. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. [Link]

-

Organic Syntheses. N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

-

ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

-

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

-

Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

-

PUYI. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]

-

ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

Reaction Times. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

-

National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

National Center for Biotechnology Information. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. [Link]

-

Chem Help ASAP. (2020). in the chemical literature: Weinreb amides. YouTube. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

Reddit. (2023). Weinreb amide workup extraction issues. [Link]

-

ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

-

Organic Syntheses. REDUCTION OF TERTIARY AMIDES TO ALDEHYDES WITH Cp2Zr(H)Cl (SCHWARTZ'S REAGENT). [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

-

Reddit. (2013). Question about working with Weinreb amide resin. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

De Luca, L., et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537. [Link]

-

Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]

-

National Institutes of Health (NIH). (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]

-

ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Weinreb Amides [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. reddit.com [reddit.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide to the Spectral Analysis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

This technical guide provides a comprehensive analysis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a key intermediate in modern organic synthesis. As a Weinreb amide derivative of tetrahydrofuran-3-carboxylic acid, this compound serves as a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its structural and electronic properties through spectral analysis is paramount for its effective utilization and for quality control in its production.

This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus will be on not only the interpretation of the spectral data but also the underlying principles that govern the observed spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of such synthetic intermediates.

Molecular Structure and Synthetic Considerations

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones without the common over-addition side reaction that produces tertiary alcohols. This unique reactivity is attributed to the formation of a stable chelated intermediate.

Synthesis: The synthesis of this compound typically involves the coupling of tetrahydrofuran-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is often facilitated by a variety of coupling reagents, such as carbodiimides (e.g., DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. A general synthetic scheme is presented below.

Figure 1. General synthetic route to this compound.

Potential impurities in the final product could include unreacted starting materials, byproducts from the coupling reagent, and solvent residues. A thorough spectral analysis is therefore essential to confirm the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tetrahydrofuran ring and the N-methoxy and N-methyl groups.

Expected Chemical Shifts and Multiplicities:

-

N-CH₃ and O-CH₃ Protons: The N-methyl and O-methyl protons of the Weinreb amide moiety typically appear as sharp singlets in the ¹H NMR spectrum. Due to the electronegativity of the adjacent nitrogen and oxygen atoms, these signals are expected in the downfield region, generally between 3.0 and 4.0 ppm. Specifically, the N-CH₃ signal is often observed around 3.2 ppm, and the O-CH₃ signal is typically found slightly downfield, around 3.7 ppm. In some cases, particularly with bulky adjacent groups, restricted rotation around the C-N amide bond can lead to broadening of these signals or even the appearance of two distinct rotameric signals.

-

Tetrahydrofuran Ring Protons: The protons on the tetrahydrofuran ring will exhibit more complex splitting patterns due to spin-spin coupling.

-

H3 (Methine Proton): The proton at the C3 position, being attached to the carbon bearing the carboxamide group, will be deshielded and is expected to appear as a multiplet, likely a quintet or a complex multiplet, in the range of 2.8-3.2 ppm.

-

H2 and H5 (Methylene Protons α to Oxygen): The four protons on the carbons adjacent to the ring oxygen (C2 and C5) are diastereotopic and will appear as complex multiplets. Their chemical shifts are influenced by the electronegative oxygen atom and are expected in the region of 3.5-4.0 ppm.

-

H4 (Methylene Proton β to Oxygen): The two protons on the C4 carbon will also be diastereotopic and will appear as multiplets, likely in the more upfield region of 1.9-2.3 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 2.8 - 3.2 | Multiplet |

| H2, H5 | 3.5 - 4.0 | Multiplet |

| H4 | 1.9 - 2.3 | Multiplet |

| N-CH₃ | ~ 3.2 | Singlet |

| O-CH₃ | ~ 3.7 | Singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Weinreb amide is expected to resonate in the typical amide carbonyl region, generally between 170 and 175 ppm.

-

N-CH₃ and O-CH₃ Carbons: The N-methyl carbon signal is anticipated around 32-35 ppm, while the O-methyl carbon, being attached to the more electronegative oxygen, will appear further downfield, typically in the range of 60-62 ppm[1].

-

Tetrahydrofuran Ring Carbons:

-

C3 (Methine Carbon): The carbon atom attached to the carboxamide group will be deshielded and is expected to appear in the range of 40-45 ppm.

-

C2 and C5 (Carbons α to Oxygen): These carbons, being adjacent to the electronegative oxygen atom, will be significantly deshielded and are expected to resonate in the region of 65-70 ppm.

-

C4 (Carbon β to Oxygen): This carbon atom is the most shielded of the ring carbons and is expected to appear in the upfield region, around 25-30 ppm.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C3 | 40 - 45 |

| C2, C5 | 65 - 70 |

| C4 | 25 - 30 |

| N-CH₃ | 32 - 35 |

| O-CH₃ | 60 - 62 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide and the ether functionalities.

Key Vibrational Frequencies:

-

C=O Stretching: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the Weinreb amide. For aliphatic amides, this band typically appears in the range of 1630-1680 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the substituents.

-

C-O-C Stretching: The tetrahydrofuran ring will exhibit a strong, characteristic C-O-C stretching vibration, which is typically observed in the region of 1050-1150 cm⁻¹[2][3].

-

C-H Stretching: The C-H stretching vibrations of the aliphatic CH₂ and CH groups of the tetrahydrofuran ring and the methyl groups will appear in the region of 2850-3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide | C=O stretch | 1630 - 1680 | Strong |

| Ether (THF) | C-O-C stretch | 1050 - 1150 | Strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavages at the amide bond and within the tetrahydrofuran ring.

Figure 2. Plausible mass spectral fragmentation pathways.

-

Molecular Ion (M⁺): The molecular ion peak should be observable, although it may be of low intensity depending on the stability of the molecule under EI conditions.

-

α-Cleavage: A characteristic fragmentation of amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). This would result in the formation of a tetrahydrofuranoyl cation ([C₅H₇O₂]⁺) and the loss of a neutral N-methoxy-N-methylaminyl radical.

-

Loss of Methoxy Group: Cleavage of the N-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at [M - 31]⁺.

-

Fragmentation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O). A common fragment for tetrahydrofuran derivatives is the oxonium ion at m/z 43, corresponding to [C₂H₃O]⁺.

Conclusion

The spectral analysis of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework, with characteristic signals for the Weinreb amide moiety and the tetrahydrofuran ring. IR spectroscopy confirms the presence of the key carbonyl and ether functional groups. Mass spectrometry provides the molecular weight and valuable information about the fragmentation patterns, which further corroborates the proposed structure. A combined and careful interpretation of these spectral data is crucial for the unambiguous characterization and quality assessment of this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1531–1537.

-

Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Fier, P. S., & Maloney, K. M. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669.

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

- Perković, I., Persoons, L., Sedić, M., Jarak, I., Lucas, R., Raić-Malić, S., Naesens, L., & Mintas, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095.

- Sibi, M. P. (1993). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl)

-

Dwivedi, A., Baboo, V., & Bajpai, A. K. (2021). Experimental IR spectra of tetrahydrofuran. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

- Chertkov, V. A., Podkorytov, I. S., & Shenderovich, I. G. (2014). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 50(6), 844–850.

- Kim, S., & Lee, J. I. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(4), 614–616.

- Li, Y., Li, Y., & Zhang, D. (2015). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 36(1), 246–251.

- Audichya, V. B. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry-(IJC), 64(7).

- Červená, V., Eigner, V., Dvořáková, H., & Císařová, I. (2013). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Tetrahedron: Asymmetry, 24(13-14), 819–828.

-

MOLBASE. (n.d.). N-methoxy-N-phenyltetrahydrofuran-2-carboxamide|1402345-47-4. Retrieved from [Link]

- Frey, G. D., & Herdtweck, E. (2010). Crystal and Molecular Structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline.

Sources

Stability and Storage of Tetrahydrofuran-Based Weinreb Amides: A Technical Guide for Researchers

Introduction: The Synthetic Powerhouse of Weinreb Amides and the Role of the Tetrahydrofuran Moiety

In the landscape of modern organic synthesis, the Weinreb amide (N-methoxy-N-methylamide) stands as a cornerstone for the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1] Their remarkable utility stems from the inherent stability of the chelated tetrahedral intermediate formed upon nucleophilic attack, which ingeniously prevents the over-addition of organometallic reagents—a common pitfall with more reactive acylating agents.[2][3] This guide delves into the critical, yet often overlooked, aspects of stability and storage for a specific and increasingly relevant subclass: Weinreb amides bearing a tetrahydrofuran (THF) moiety.

The incorporation of a THF ring into a molecule can impart unique conformational constraints and electronic properties. While THF is a widely used solvent in organic synthesis, its presence as an integral part of a molecular structure introduces considerations for stability that are not immediately apparent from the individual behaviors of the Weinreb amide and THF. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the best practices for handling, storing, and assessing the stability of these valuable synthetic intermediates.

Chemical Stability of Tetrahydrofuran-Based Weinreb Amides: Potential Degradation Pathways

The stability of a tetrahydrofuran-based Weinreb amide is contingent on the interplay between the inherent reactivity of the Weinreb amide functionality and the proximal THF ring. While Weinreb amides are generally stable compounds, several potential degradation pathways should be considered, particularly under suboptimal storage conditions or during prolonged handling.[4]

Hydrolysis: The Primary Concern

The most probable degradation pathway for any amide is hydrolysis, leading to the corresponding carboxylic acid and N,O-dimethylhydroxylamine.[5] While amides are significantly more resistant to hydrolysis than esters due to the resonance stabilization of the amide bond, this pathway can be catalyzed by both acid and base.[6][7]

The rate of hydrolysis can be influenced by the polarity of the solvent system, with higher polarity solvents potentially accelerating the reaction.[8] For a THF-based Weinreb amide, the presence of adventitious moisture is the primary initiator of this process. The ether oxygen of the THF ring is unlikely to participate directly in the hydrolysis of the amide bond under typical storage conditions.

Interaction with Strong Bases

In solution, particularly in the presence of strong bases like organolithium reagents, the THF moiety itself can undergo decomposition.[9] This is a critical consideration if the Weinreb amide is stored as a solution in THF with residual strong base from its synthesis.

Thermal Decomposition

While specific data on the thermal decomposition of THF-based Weinreb amides is scarce, amides are generally thermally stable. However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis.[10]

Oxidative Degradation

The THF ring, being an ether, is susceptible to peroxide formation upon prolonged exposure to oxygen, especially in the presence of light. While the Weinreb amide itself is not strongly susceptible to oxidation, the degradation of the THF moiety could lead to impurities.

The following diagram illustrates the primary degradation pathways for a generic tetrahydrofuran-based Weinreb amide.

Potential Degradation Pathways.

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term integrity and purity of tetrahydrofuran-based Weinreb amides. The following conditions are recommended based on the general principles of storing sensitive organic compounds and the potential degradation pathways discussed.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Lower temperatures slow down the rate of potential chemical degradation, including hydrolysis.[11] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from light, which can catalyze the formation of peroxides in the THF moiety, and prevents moisture ingress. |

| State | Solid (preferred) or in a dry, aprotic solvent | Storage as a solid minimizes solvent-mediated degradation. If in solution, ensure the solvent is rigorously dried. |

Experimental Protocol: A Guide to Performing a Forced Degradation Study

A forced degradation study is an essential tool to identify potential degradation products and establish the intrinsic stability of a compound.[10][12][13] The following is a generalized protocol that can be adapted for a specific tetrahydrofuran-based Weinreb amide.

Objective:

To identify the degradation products of a tetrahydrofuran-based Weinreb amide under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

Tetrahydrofuran-based Weinreb amide

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Appropriate buffers (e.g., phosphate buffer)

-

HPLC system with UV detector or LC-MS system

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the Weinreb amide in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid Weinreb amide to dry heat in an oven at a high temperature (e.g., 80°C) for a specified time.

-

Photostability: Expose the solid Weinreb amide to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

-

Analyze the samples using a developed and validated HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the Weinreb amide.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Establish the degradation pathway based on the identified products.

-

The following diagram outlines the workflow for a forced degradation study.

Forced Degradation Study Workflow.

Conclusion: Ensuring the Integrity of Your Synthetic Intermediates

Tetrahydrofuran-based Weinreb amides are powerful tools in the synthetic chemist's arsenal. Understanding their stability and implementing proper storage and handling procedures are crucial for ensuring the reliability and reproducibility of synthetic endeavors. While direct studies on this specific class of compounds are limited, a proactive approach based on the well-established principles of amide and ether chemistry, coupled with diligent stability testing, will safeguard these valuable intermediates and contribute to the overall success of research and development projects.

References

-

Alder, R. W., & East, S. P. (1996). The stability of medium-bridged twisted amides in aqueous solutions. Chemical Reviews, 96(6), 2097-2111. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-70. [Link]

-

Birk, B. (n.d.). Weinreb amides. Organic Chemistry, 30(12), 25. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

-

University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1835-1864. [Link]

-

Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]

-

Evans, W. J., Giarikos, D. G., & Ziller, J. W. (2001). Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications, (21), 2324-2325. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

-

ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved from [Link]

-

Chen, Y. C., Chen, Y. C., & Limberg, C. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(5), 4983-4993. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, (43), 4483-4485. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

-

Wang, H., Lu, Y., Jiang, T., & Xu, S. (2019). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Frontiers in Bioengineering and Biotechnology, 7, 37. [Link]

-

ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Sluggett, G. W., Kapsi, S. G., & Baertschi, S. W. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206-211. [Link]

-

Kindo, S., & Ghosh, K. K. (2012). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Chemistry, 4(3). [Link]

-

Copley, S. D. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 66, 393-410. [Link]

-

European Medicines Agency. (2003). CPMP/QWP/122/02, rev 1 corr. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Undergraduate Research, 11(3), 23-34. [Link]

-

International Journal of Scientific and Management Research. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Influence of solvent polarity on reaction rate. Retrieved from [Link]

-

Speciality Chemicals Magazine. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]

-

Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2025). Chemical degradation as an enabling pathway to polymersome functionalization. RSC Advances, 15(1), 1-8. [Link]

-

ResearchGate. (n.d.). Degradation of Synthetic Dyes by Laccases – A Mini-Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Pd-catalyzed N-dealkylation of aliphatic and cyclic tertiary amines and (B) plausible mechanistic pathways. Retrieved from [Link]

-